molecular formula C12H22O2S2 B14734273 Cyclohexanesulfonothioic acid, S-cyclohexyl ester CAS No. 4837-39-2

Cyclohexanesulfonothioic acid, S-cyclohexyl ester

Cat. No.: B14734273
CAS No.: 4837-39-2
M. Wt: 262.4 g/mol
InChI Key: NIOQDEUXWUWWGF-UHFFFAOYSA-N
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Description

Cyclohexanesulfonothioic acid, S-cyclohexyl ester is an organic compound with the molecular formula C12H22O2S2 It is known for its unique chemical structure, which includes a cyclohexyl group attached to a sulfonothioic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanesulfonothioic acid, S-cyclohexyl ester typically involves the reaction of cyclohexyl alcohol with sulfonothioic acid derivatives. One common method includes the esterification of cyclohexyl alcohol with sulfonothioic acid chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where cyclohexyl alcohol and sulfonothioic acid chloride are reacted in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanesulfonothioic acid, S-cyclohexyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Cyclohexyl alcohol.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Cyclohexanesulfonothioic acid, S-cyclohexyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which Cyclohexanesulfonothioic acid, S-cyclohexyl ester exerts its effects involves its reactivity with nucleophiles and electrophiles. The ester group can undergo hydrolysis to release sulfonothioic acid, which can further react with various molecular targets. The pathways involved include nucleophilic attack on the ester carbonyl and subsequent formation of reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanesulfonic acid: Similar structure but lacks the ester group.

    Cyclohexyl sulfone: Contains a sulfone group instead of a sulfonothioic acid ester.

    Cyclohexyl thiol: Features a thiol group instead of a sulfonothioic acid ester.

Properties

CAS No.

4837-39-2

Molecular Formula

C12H22O2S2

Molecular Weight

262.4 g/mol

IUPAC Name

cyclohexylsulfonylsulfanylcyclohexane

InChI

InChI=1S/C12H22O2S2/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h11-12H,1-10H2

InChI Key

NIOQDEUXWUWWGF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SS(=O)(=O)C2CCCCC2

Origin of Product

United States

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